molecular formula C18H17N3O4S B2871525 2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol CAS No. 518006-38-7

2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol

Cat. No. B2871525
CAS RN: 518006-38-7
M. Wt: 371.41
InChI Key: WAPBVNSGOKMJBS-HNENSFHCSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The molecule contains a methoxyphenyl group and a nitrophenyl group, both attached to the thiazole ring via an imine linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugation of the thiazole ring and the imine linkages. The presence of the nitro group might introduce some degree of polarity .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The imine group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar groups like nitro and methoxy could increase its solubility in polar solvents . Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Chemistry

  • A research study described an efficient synthesis method for a similar compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, utilizing a three-component tandem reaction in an ionic liquid. This method offers a simple work-up procedure and does not require further purification of the product, highlighting its potential in green chemistry applications (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Antimicrobial Activity

  • Another study synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antimicrobial activity. These compounds demonstrated moderate activity against bacteria and fungi, with significant microbial growth inhibition observed in certain compounds (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Solvatochromism and Probing Solvent Mixtures

  • A study focused on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which showed solvatochromism and were used as probes to investigate binary solvent mixtures. These compounds displayed unique UV-vis spectroscopic behavior in alcohol/water mixtures, potentially useful for studying solute-solvent interactions (Nandi et al., 2012).

Catalysis

  • In the field of catalysis, a molybdenum(VI) complex with a thiazole-hydrazone ligand was studied. This complex showed potential as a reusable catalyst for oxidation reactions, demonstrating high catalytic activity and stability, making it an attractive option for various chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Detection of Metal Ions

  • A phenyl thiadiazole-based Schiff base receptor was developed for the selective and sensitive detection of Al3+ ions. This chemosensor could be applied for environmental monitoring and water purification processes (Manna, Chowdhury, & Patra, 2020).

Photochemistry

  • Research on 4-nitrophenyl ethers as photoreagents for protein crosslinking and affinity labeling revealed their potential in biological studies and drug development due to their high-yield and specific reactivity under light irradiation (Jelenc, Cantor, & Simon, 1978).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for biological applications, its activity would likely depend on its interactions with biological targets, which could be influenced by its size, shape, and functional groups .

Future Directions

The future research directions would depend on the intended use of this compound. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)19-18-20(10-11-22)17(12-26-18)13-2-6-15(7-3-13)21(23)24/h2-9,12,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPBVNSGOKMJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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